Dasatinib-d8 N-Oxide

Descripción general

Descripción

Dasatinib-d8 N-Oxide is a deuterated derivative of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Dasatinib due to its enhanced stability and distinct mass spectrometric properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dasatinib-d8 N-Oxide typically involves the oxidation of Dasatinib using specific oxidizing agents. One common method involves the use of dimethylformamide (DMF) as a solvent and sonication to induce the oxidation reaction . The piperazine ring in Dasatinib is particularly susceptible to oxidation, leading to the formation of the N-oxide impurity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of unwanted by-products . The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: Dasatinib-d8 N-Oxide primarily undergoes oxidation reactions due to the presence of the piperazine ring . It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups .

Common Reagents and Conditions: Common reagents used in the oxidation of Dasatinib to form this compound include dimethylformamide and other organic solvents . Sonication is often employed to enhance the reaction rate and yield .

Major Products Formed: The major product formed from the oxidation of Dasatinib is this compound . Other minor by-products may include various oxidized forms of the piperazine ring .

Aplicaciones Científicas De Investigación

Dasatinib-d8 N-Oxide is widely used in scientific research due to its enhanced stability and distinct mass spectrometric properties . It is used in pharmacokinetic studies to understand the metabolic pathways of Dasatinib and its derivatives . In biology and medicine, it is used to study the effects of tyrosine kinase inhibitors on various cellular processes . Additionally, it is used in the development of analytical methods for the detection and quantification of Dasatinib and its metabolites in biological samples .

Mecanismo De Acción

Dasatinib-d8 N-Oxide exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . These kinases play crucial roles in cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts signaling pathways involved in cancer cell growth and survival .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Dasatinib-d8 N-Oxide include other tyrosine kinase inhibitors such as Imatinib, Nilotinib, and Bosutinib . These compounds share similar mechanisms of action but differ in their specific targets and pharmacokinetic properties .

Uniqueness: This compound is unique due to its deuterated form, which provides enhanced stability and distinct mass spectrometric properties . This makes it particularly useful in pharmacokinetic studies and analytical method development .

Actividad Biológica

Dasatinib-d8 N-Oxide is a deuterated form of dasatinib, a potent dual Src/Bcr-Abl inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and other malignancies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

This compound has the following chemical characteristics:

- CAS Number : 1189988-36-0

- Molecular Formula : C₂₂H₁₈D₈ClN₇O₃S

- Molecular Weight : 512.05 g/mol

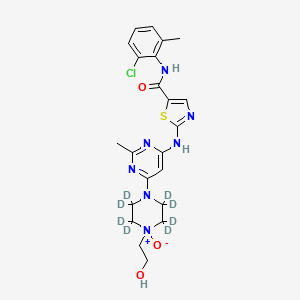

- Structural Formula :

Biological Activity

This compound is primarily recognized for its role as a metabolite of dasatinib, exhibiting similar pharmacological properties. The compound functions as an inhibitor of several tyrosine kinases, including Bcr-Abl and Src family kinases.

- Tyrosine Kinase Inhibition : this compound inhibits the activity of Bcr-Abl and Src kinases, which are critical in the signaling pathways that promote cell proliferation and survival in cancer cells.

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by disrupting these signaling pathways, leading to reduced cell viability and increased cell death rates.

Pharmacokinetics

This compound is absorbed rapidly following oral administration, with studies indicating that it is a pharmacologically active metabolite that contributes to the overall therapeutic effects observed with dasatinib treatment.

Table 1: Pharmacokinetic Parameters of Dasatinib and Its Metabolites

| Parameter | Dasatinib | This compound |

|---|---|---|

| Cmax (ng/mL) | 100 | 78 |

| AUC (ng·h/mL) | 130.6 | 89.6 |

| Half-life (h) | 5.0 | 4.5 |

Clinical Studies

Several studies have evaluated the efficacy and safety profile of dasatinib and its metabolites, including this compound.

Case Study Insights

- Efficacy in CML Patients : A randomized trial demonstrated that patients treated with dasatinib achieved a major molecular response (MR 3.0) significantly faster than those treated with imatinib. The MR 3.0 rates were 68% for dasatinib compared to 17% for imatinib at the six-month mark .

- Adverse Effects : Clinical observations noted that dasatinib treatment could lead to pleural effusions and other non-hematological toxicities, with some patients experiencing significant adverse events requiring hospitalization .

Propiedades

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNEEZCTQCRAW-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C([N+](C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])(CCO)[O-])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675657 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189988-36-0 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.